molecular formula C24H19BrClNO3 B11279584 5-(2-bromophenyl)-1-(4-chlorobenzyl)-3-hydroxy-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

5-(2-bromophenyl)-1-(4-chlorobenzyl)-3-hydroxy-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11279584
M. Wt: 484.8 g/mol
InChI Key: DKTJJMABZATANM-UHFFFAOYSA-N
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Description

5-(2-BROMOPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes bromine, chlorine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-BROMOPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzaldehydes and perform a series of condensation and cyclization reactions under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining the quality of the final product. Techniques such as crystallization, distillation, and chromatography are often employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

5-(2-BROMOPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, such as halogen exchange.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various halogenated derivatives.

Scientific Research Applications

5-(2-BROMOPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used in studies to understand its interactions with biological molecules and systems.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-BROMOPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted pyrrol-2-ones and related heterocyclic compounds. Examples include:

  • 5-(2-BROMOPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 5-(2-CHLOROPHENYL)-1-[(4-BROMOPHENYL)METHYL]-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of 5-(2-BROMOPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H19BrClNO3

Molecular Weight

484.8 g/mol

IUPAC Name

2-(2-bromophenyl)-1-[(4-chlorophenyl)methyl]-4-hydroxy-3-(4-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H19BrClNO3/c1-30-18-12-8-16(9-13-18)21-22(19-4-2-3-5-20(19)25)27(24(29)23(21)28)14-15-6-10-17(26)11-7-15/h2-13,22,28H,14H2,1H3

InChI Key

DKTJJMABZATANM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=CC=C3Br)CC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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